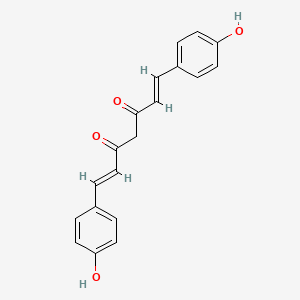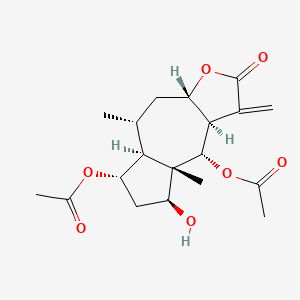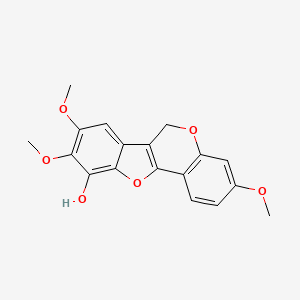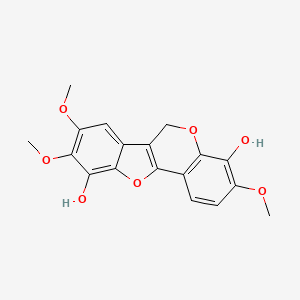
ジアスターゼ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diastase is a group of enzymes that catalyze the breakdown of starch into maltose. It was the first enzyme discovered, extracted from malt solution in 1833 by Anselme Payen and Jean-François Persoz. The name “diastase” comes from the Greek word διάστασις (diastasis), meaning “separation,” because the enzyme causes the starch in barley seeds to transform quickly into soluble sugars, separating the husk from the rest of the seed. Today, diastase refers to any α-, β-, or γ-amylase that can break down carbohydrates .
科学的研究の応用
Diastase has a wide range of applications in scientific research and industry:
Chemistry: Diastase is used in analytical chemistry to determine the presence of starch in various samples.
Biology: It is used to study carbohydrate metabolism and enzyme kinetics.
Medicine: Diastase is used as a digestive aid to treat conditions such as pancreatic insufficiency and dyspepsia.
Industry: Diastase is used in the food industry to produce maltose syrup and to improve the texture and flavor of baked goods.
作用機序
Target of Action
Diastase primarily targets polysaccharides, specifically starch and glycogen . These complex carbohydrates are found in a variety of foods and serve as a significant source of energy for organisms .
Mode of Action
Diastase is a group of enzymes that catalyze the breakdown of starch into simpler sugars . This process involves the hydrolysis of the glycosidic bonds in starch, converting it into maltose, a disaccharide . This enzymatic action is facilitated by the active site of the diastase enzyme, which binds to the starch molecule and catalyzes its breakdown .
Biochemical Pathways
The action of diastase initiates a series of biochemical reactions. The breakdown of starch into maltose is the first step in carbohydrate digestion . Maltose is then further broken down into glucose by other enzymes . Glucose, a monosaccharide, can be readily absorbed by cells and used in various metabolic pathways to produce energy .
Pharmacokinetics
The pharmacokinetics of diastase, like other enzymes, is influenced by various factorsThe bioavailability of diastase would depend on factors such as the method of administration and the presence of inhibitors or activators .
Result of Action
The action of diastase results in the conversion of complex carbohydrates into simpler, absorbable sugars. This facilitates the digestion process and enables the efficient utilization of carbohydrates for energy production . On a cellular level, the glucose produced can be used in various metabolic pathways, contributing to cellular respiration and energy production .
Action Environment
The activity of diastase, like other enzymes, is influenced by environmental factors such as temperature and pH . Each enzyme has an optimal temperature and pH at which it functions most efficiently. Deviations from these optimal conditions can reduce enzyme activity and may even denature the enzyme, rendering it inactive .
生化学分析
Biochemical Properties
Diastase plays a crucial role in biochemical reactions, particularly in the conversion of nectar polysaccharides (amylose) into glucose . This interaction involves the hydrolysis of the glycosidic bonds in starch, under the catalytic action of diastase.
Temporal Effects in Laboratory Settings
In laboratory settings, the activity of diastase can be influenced by factors such as temperature and pH. For instance, diastase activity decreases with increasing temperature and heating time . This is due to the denaturation of the enzyme, which disrupts its active site and reduces its catalytic efficiency.
準備方法
Synthetic Routes and Reaction Conditions: Diastase can be extracted from various sources, including plants, saliva, and milk. The extraction process typically involves the following steps:
Malt Extraction: Barley seeds are germinated to produce malt. The malt is then dried and ground into a fine powder.
Enzyme Extraction: The malt powder is mixed with water to create a slurry. The slurry is then heated to activate the enzymes, which break down the starch into maltose.
Purification: The enzyme solution is filtered to remove any solid particles. The filtrate is then concentrated and purified using techniques such as precipitation, dialysis, and chromatography.
Industrial Production Methods: In industrial settings, diastase is produced using microbial fermentation. Microorganisms such as Aspergillus oryzae and Bacillus subtilis are cultured in large fermentation tanks. The fermentation broth is then processed to extract and purify the diastase enzymes .
化学反応の分析
Types of Reactions: Diastase primarily undergoes hydrolysis reactions, breaking down polysaccharides like starch and glycogen into smaller molecules such as oligosaccharides, disaccharides, and monosaccharides .
Common Reagents and Conditions:
Reagents: Water is the primary reagent used in the hydrolysis reactions catalyzed by diastase.
Conditions: The optimal conditions for diastase activity include a pH range of 4.5 to 7.0 and a temperature range of 40°C to 60°C.
Major Products: The major products formed from the hydrolysis of starch by diastase are maltose, maltotriose, and dextrins .
類似化合物との比較
Amylase: Like diastase, amylase catalyzes the hydrolysis of starch into sugars. amylase is a broader term that includes both α-amylase and β-amylase, whereas diastase specifically refers to α-amylase.
Invertase: Invertase catalyzes the hydrolysis of sucrose into glucose and fructose. Unlike diastase, which acts on starch, invertase acts on sucrose.
Cellulase: Cellulase catalyzes the hydrolysis of cellulose into glucose.
Uniqueness of Diastase: Diastase is unique in its ability to rapidly break down starch into maltose and other smaller sugars, making it highly effective in processes that require quick starch conversion. Its specificity for α-1,4-glycosidic linkages also distinguishes it from other enzymes that act on different types of glycosidic bonds .
特性
CAS番号 |
9000-92-4 |
|---|---|
製品の起源 |
United States |
Q1: What is diastase, and what is its primary function?
A1: Diastase refers to a group of enzymes, including α-amylase and β-amylase, that catalyze the breakdown of starch into smaller sugar molecules like maltose and glucose. [, , , , , , ]
Q2: How does diastase interact with starch to break it down?
A2: Diastase enzymes, particularly α-amylase, hydrolyze the α-1,4-glycosidic bonds within the starch molecule. This process breaks down the complex starch structure into smaller dextrins and ultimately yields maltose. β-amylase acts on the non-reducing ends of starch chains, releasing maltose units. [, , , ]
Q3: What are the downstream effects of diastase activity?
A3: Diastase activity results in the production of simpler sugars from starch. These sugars are then utilized by organisms for energy production and various metabolic processes. [, , , ]
Q4: Is there a specific molecular formula and weight for diastase?
A4: Diastase is not a single molecule but a complex mixture of enzymes. Therefore, a specific molecular formula and weight cannot be assigned to diastase as a whole. [, , , ]
Q5: What spectroscopic data is available for characterizing diastase?
A5: Spectroscopic techniques like UV-Vis spectrophotometry are primarily used to measure diastase activity rather than its structural characterization. Specific spectroscopic data for characterizing the individual enzymes within the diastase complex would depend on the purification and isolation of each enzyme. [, , , , ]
Q6: How does heat treatment affect diastase activity in honey?
A6: Diastase activity in honey is sensitive to heat. Heating honey above 50°C, especially for extended periods, leads to a significant reduction in diastase activity. [, , , , , ]
Q7: Are there any materials that can be used to stabilize diastase during processing?
A7: Research indicates that using Arabic gum as a carrier material during spray drying of honey can help preserve diastase activity. []
Q8: What factors influence the catalytic activity of diastase?
A8: Diastase activity is affected by factors like temperature, pH, and the presence of inhibitors. Each diastase enzyme has an optimal pH and temperature range for maximum activity. [, , , , , , ]
Q9: What are the applications of diastase in various industries?
A9: Diastase is used in the food industry for starch hydrolysis in baking and brewing. It is also used in textile processing for starch removal and in the pharmaceutical industry for digestive aid formulations. [, , , , ]
Q10: How can the stability of diastase be improved for various applications?
A12: Encapsulation techniques, the use of stabilizing agents, and optimization of storage conditions (temperature, pH) can enhance diastase stability. [, , , , ]
Q11: Are there specific SHE regulations regarding the use of diastase?
A13: Specific SHE regulations regarding diastase use can vary depending on the application and geographical region. Generally, diastase used in food and pharmaceutical applications needs to meet purity and safety standards. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


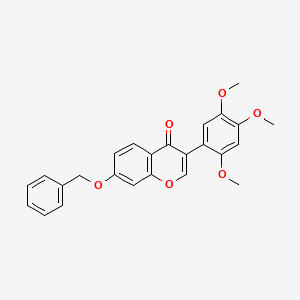
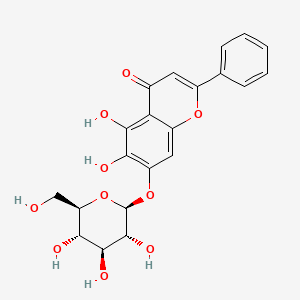

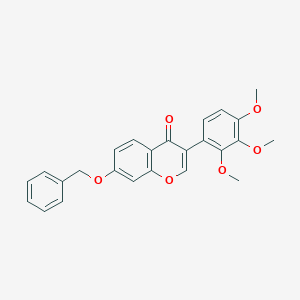
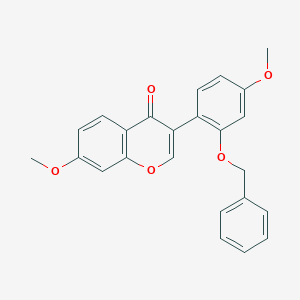
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)
